molecular formula C24H21NO4 B164775 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid CAS No. 209252-15-3

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Cat. No. B164775
M. Wt: 387.4 g/mol
InChI Key: PTSLRPMRTOVHAB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, also known as (S)-3-FMP or S3FMP, is an organic compound commonly used in scientific research. It has a variety of applications, including synthesis, drug development, and biochemistry. S3FMP is a chiral molecule, meaning that it has two mirror-image forms, and it is often used in the synthesis of pharmaceuticals and other compounds. The compound has been used in a variety of scientific research applications, and it has a number of biochemical and physiological effects.

Scientific Research Applications

1. Synthesis of β-Amino Acids

Fmoc is utilized in the synthesis of N-Fmoc-protected β-amino acids, which are crucial in peptide research. The Arndt-Eistert protocol allows for the direct homologation of Fmoc α-amino acids to produce enantiomerically pure β-amino acids in high yield and few steps (Ellmerer-Müller et al., 1998).

2. Preparation for Solid-Phase Syntheses

Fmoc-protected β2-homoamino acids, derived from proteinogenic side chains like Ile, Tyr, and Met, are prepared using Fmoc. These are then used in solid-phase syntheses of β-peptides, demonstrating the compound's versatility in peptide synthesis (Šebesta & Seebach, 2003).

3. Self-Assembled Structures from Modified Amino Acids

Fmoc-modified single amino acids can form self-assembled structures under various conditions. These structures have potential applications in designing novel self-assembled architectures for material science and nanotechnology (Gour et al., 2021).

4. Enzyme-Activated Surfactants

Fmoc-protected amino acids are used as surfactants for carbon nanotubes. They can be converted into enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions, showing their utility in nanotechnology (Cousins et al., 2009).

5. Study of Molecular Interactions

The structural and supramolecular features of Fmoc amino acids have been studied to understand their properties better. This knowledge aids in the design and development of effective hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).

6. Biocatalysis of Amino Acids

Fmoc derivatives have been used in the biocatalysis of specific amino acids like S-3-amino-3-phenylpropionic acid, showcasing their role in pharmaceutical intermediate synthesis (Li et al., 2013).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLRPMRTOVHAB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

CAS RN

209252-15-3
Record name Fmoc-(S)-3-Amino-3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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